Diethyl 1,2-cyclopropanedicarboxylate
Overview
Description
Diethyl 1,2-cyclopropanedicarboxylate is an organic compound with the molecular formula C9H14O4. It is a diester derivative of cyclopropane dicarboxylic acid and is known for its utility in organic synthesis. The compound is a clear, colorless liquid with a slight odor and is used in various chemical reactions due to its reactive cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 1,2-cyclopropanedicarboxylate can be synthesized through the intramolecular condensation of diethyl malonate with 1,2-dibromoethane in the presence of sodium ethylate as a condensation agent . The reaction typically yields 27-29% of the desired product . Another method involves the reaction of bis(acetonitrile) bis(diethyl fumarate)cobalt(0) with dibromomethane .
Industrial Production Methods
Industrial production of diethyl cyclopropane-1,2-dicarboxylate often involves the same synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and improved purification techniques, such as fractional distillation and recrystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,2-cyclopropanedicarboxylate undergoes various chemical reactions, including:
Ring-opening reactions: The cyclopropane ring can be opened by nucleophilic reagents, leading to the formation of different products.
Substitution reactions: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophiles: Aniline, piperidine, pyridine, mercaptide, and enolate are common nucleophiles used in ring-opening reactions.
Conditions: These reactions typically occur under anionic conditions, often initiated by metallic sodium.
Major Products
The major products of these reactions depend on the nucleophile used. For example, the reaction with aniline can produce aniline-substituted derivatives .
Scientific Research Applications
Diethyl 1,2-cyclopropanedicarboxylate is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Polymer Chemistry: It undergoes ring-opening polymerization to form poly(diethyl cyclopropane dicarboxylate), which is used in various polymer applications.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The primary mechanism of action for diethyl cyclopropane-1,2-dicarboxylate involves ring-opening reactions. Under anionic conditions, the cyclopropane ring is highly susceptible to nucleophilic attack, leading to the formation of various products . The initial reduction of diethyl malonate by sodium produces a salt that acts as the real initiator for polymerization .
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Dimethyl 1,1-cyclopropanedicarboxylate
- Cyclopropane-1,1-dicarboxylic acid
Uniqueness
Diethyl 1,2-cyclopropanedicarboxylate is unique due to its reactive cyclopropane ring, which makes it highly versatile in organic synthesis and polymer chemistry. Its ability to undergo ring-opening reactions under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
diethyl cyclopropane-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLDHZFJMXLFJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942756 | |
Record name | Diethyl cyclopropane-1,2-dicarboxylatato(4-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20561-09-5 | |
Record name | 1,2-Diethyl 1,2-cyclopropanedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20561-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl cyclopropane-1,2-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020561095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20561-09-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl cyclopropane-1,2-dicarboxylatato(4-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl cyclopropane-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.